1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone
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Overview
Description
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone is a synthetic organic compound It is characterized by its unique structure, which includes a quinoline derivative and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.
Ethoxy Substitution: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.
Formation of the Ethanone Linker: The ethanone linker can be introduced via acylation reactions.
Attachment of the Pyrrolidine Moiety: The final step involves the attachment of the pyrrolidine group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or pyrrolidine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 6-chloroquinoline.
Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidine and 1-benzylpyrrolidine.
Uniqueness
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of a quinoline derivative and a pyrrolidine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H30N2O2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H30N2O2/c1-5-24-16-8-9-18-17(12-16)15(2)13-20(3,4)22(18)19(23)14-21-10-6-7-11-21/h8-9,12,15H,5-7,10-11,13-14H2,1-4H3 |
InChI Key |
UVXCNEOSWPXSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCCC3 |
Origin of Product |
United States |
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